Dansylisocyclosporin A

Description

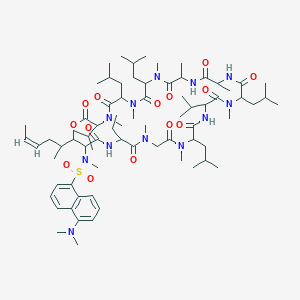

Dansylisocyclosporin A is a fluorescent derivative of cyclosporin A, a cyclic undecapeptide with immunosuppressive properties. The dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) is covalently attached to cyclosporin A, enabling fluorescence-based studies of its interactions with cyclophilins, a class of peptidyl-prolyl isomerases (PPIases) . This modification preserves the core structure of cyclosporin A, including its cyclic backbone and key amino acid residues, while introducing a spectroscopic probe for real-time binding assays and cellular tracking . This compound has been instrumental in elucidating the mechanisms of cyclophilin 18 and cyclophilin 40 interactions, particularly in neuroendocrine research .

Properties

CAS No. |

134998-06-4 |

|---|---|

Molecular Formula |

C74H122N12O14S |

Molecular Weight |

1435.9 g/mol |

IUPAC Name |

5-(dimethylamino)-N-[30-ethyl-34-[(Z)-hex-4-en-2-yl]-4,7,10,12,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-33-yl]-N-methylnaphthalene-1-sulfonamide |

InChI |

InChI=1S/C74H122N12O14S/c1-27-29-32-48(15)64-63(86(26)101(98,99)59-36-31-33-51-52(59)34-30-35-54(51)79(18)19)68(91)77-53(28-2)70(93)80(20)41-60(87)81(21)55(37-42(3)4)67(90)78-61(46(11)12)73(96)82(22)56(38-43(5)6)66(89)75-49(16)65(88)76-50(17)69(92)83(23)57(39-44(7)8)71(94)84(24)58(40-45(9)10)72(95)85(25)62(47(13)14)74(97)100-64/h27,29-31,33-36,42-50,53,55-58,61-64H,28,32,37-41H2,1-26H3,(H,75,89)(H,76,88)(H,77,91)(H,78,90)/b29-27- |

InChI Key |

PEESMJPKWWGPHE-OHYPFYFLSA-N |

SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)N(C)S(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)C(C)CC=CC)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Isomeric SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)N(C)S(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)C(C)C/C=C\C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)N(C)S(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)C(C)CC=CC)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Synonyms |

dansylisocyclosporin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 2: Pharmacokinetic and Formulation Profiles

- Cyclosporin A Microemulsions : Commercial formulations (e.g., Neoral®) use microemulsion preconcentrates to enhance oral bioavailability to ~30%, addressing its hydrophobicity .

- Nanoparticle Delivery: PLGA nanoparticles (150–200 nm diameter) and squalene-based systems (SqCsA) improve solubility and sustained release, with SqCsA showing 90% drug encapsulation efficiency .

Analytical Methods for Comparison

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Dansylisocyclosporin A in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling dansyl chloride with isocyclosporin A under controlled pH and temperature to preserve functional groups. Characterization requires multi-modal analysis:

- HPLC for purity assessment (retention time comparison with standards) .

- NMR spectroscopy (¹H, ¹³C) to confirm structural integrity, focusing on dansyl group integration and cyclosporin backbone signals .

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation .

- Storage : Store at -20°C in glass containers, shielded from light to prevent photodegradation .

Q. How should researchers design initial experiments to assess this compound’s cellular uptake efficiency?

- Experimental Design :

- Use fluorescent microscopy or flow cytometry to track dansyl-labeled compound internalization in target cells (e.g., lymphocytes).

- Include controls: untreated cells, free dansyl chloride (to distinguish nonspecific fluorescence), and cyclosporin A (to compare uptake mechanisms) .

- Optimize incubation time and concentration gradients based on pilot studies to avoid cytotoxicity .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported mechanisms of this compound’s immunosuppressive activity?

- Contradiction Analysis :

- Comparative binding assays : Use surface plasmon resonance (SPR) to measure affinity for cyclophilin isoforms, as conflicting data may arise from isoform-specific interactions .

- Gene knockout models : Test activity in cyclophilin-deficient cells to isolate target-dependent effects .

- Meta-analysis : Apply PRISMA guidelines to systematically evaluate existing studies, identifying methodological variability (e.g., cell lines, assay conditions) as potential confounding factors .

Q. How can researchers optimize stability studies for this compound under physiological conditions?

- Methodology :

- Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions.

- Monitor degradation via LC-MS at timed intervals (0, 6, 12, 24 hrs) to quantify half-life .

- Include antioxidants (e.g., ascorbic acid) or serum proteins in assays to assess stabilization strategies .

Q. What advanced techniques are recommended for elucidating this compound’s interaction with intracellular targets?

- Approaches :

- Cryo-EM/X-ray crystallography : Resolve 3D structures of this compound bound to cyclophilin-CNase complexes to identify binding pockets modified by the dansyl group .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to compare binding energetics with unmodified cyclosporin A .

- Silico docking : Use molecular dynamics simulations to predict conformational changes upon dansyl modification .

Data Management and Reproducibility

Q. How should researchers address variability in bioactivity data across independent studies?

- Reproducibility Framework :

- Standardize assay protocols (e.g., cell passage number, serum concentration) and report deviations transparently .

- Share raw data and analysis scripts via repositories (e.g., Zenodo) to enable meta-analyses .

- Validate findings using orthogonal methods (e.g., in vitro kinase assays alongside cellular readouts) .

Q. What guidelines should be followed when documenting experimental procedures for peer review?

- Reporting Standards :

- Detail synthesis conditions (molar ratios, reaction time) and purification steps (e.g., column chromatography gradients) to enable replication .

- Adhere to journal-specific requirements for supplementary data (e.g., NMR spectra as .cif files) .

- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions in manuscripts .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures :

- Use chemical fume hoods for synthesis and weighing to minimize inhalation/contact risks .

- Wear nitrile gloves, lab coats, and safety goggles; avoid latex due to solvent compatibility issues .

- Decontaminate spills with absorbent materials (e.g., vermiculite) and dispose of waste per hazardous chemical guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.